4-[[1-(3-Fluorophenyl)-3-(5-methylfuran-2-yl)pyrazol-4-yl]methyl]morpholine
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Overview
Description
4-[[1-(3-Fluorophenyl)-3-(5-methylfuran-2-yl)pyrazol-4-yl]methyl]morpholine is a complex organic compound that features a pyrazole ring, a fluorophenyl group, a methylfuran moiety, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[1-(3-Fluorophenyl)-3-(5-methylfuran-2-yl)pyrazol-4-yl]methyl]morpholine typically involves multi-step organic reactions. One common approach is the condensation of 3-fluorobenzaldehyde with 5-methylfuran-2-carboxylic acid hydrazide to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The final step involves the alkylation of the pyrazole with morpholine under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
4-[[1-(3-Fluorophenyl)-3-(5-methylfuran-2-yl)pyrazol-4-yl]methyl]morpholine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The pyrazole ring can be reduced to form a pyrazoline derivative.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include amines and thiols.
Major Products
Oxidation: Furanone derivatives.
Reduction: Pyrazoline derivatives.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
4-[[1-(3-Fluorophenyl)-3-(5-methylfuran-2-yl)pyrazol-4-yl]methyl]morpholine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[[1-(3-Fluorophenyl)-3-(5-methylfuran-2-yl)pyrazol-4-yl]methyl]morpholine involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The fluorophenyl group can enhance binding affinity and specificity, while the morpholine ring can improve solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Similar in structure but with a naphthalene ring instead of a furan ring.
3-[(5-Difluoromethoxy-1-methyl-3-trifluoromethyl-1H-pyrazol-4-yl)methylthio]-4,5-dihydro-5,5-dimethylisoxazole: Contains a pyrazole ring but with different substituents.
Uniqueness
4-[[1-(3-Fluorophenyl)-3-(5-methylfuran-2-yl)pyrazol-4-yl]methyl]morpholine is unique due to its combination of a fluorophenyl group, a methylfuran moiety, and a morpholine ring, which confer specific chemical and biological properties .
Properties
IUPAC Name |
4-[[1-(3-fluorophenyl)-3-(5-methylfuran-2-yl)pyrazol-4-yl]methyl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O2/c1-14-5-6-18(25-14)19-15(12-22-7-9-24-10-8-22)13-23(21-19)17-4-2-3-16(20)11-17/h2-6,11,13H,7-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVTMYGDRAIRUMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=NN(C=C2CN3CCOCC3)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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